

Comparative study of the ADME properties of 6-isopropylpyrimidin-4-ol derivatives

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Compound of Interest

Compound Name: 6-Isopropylpyrimidin-4-ol

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Comparative Analysis of the ADME Properties of Pyrimidine Derivatives

A Focus on Structurally Related Pyrazolo[3,4-d]pyrimidine Analogs

In the landscape of drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series is paramount to its successful development. This guide provides a comparative study of the in vitro ADME properties of a series of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to **6-isopropylpyrimidin-4-ol** derivatives. The data presented herein is crucial for researchers, scientists, and drug development professionals to make informed decisions in lead optimization and candidate selection.

Quantitative ADME Data Summary

The following table summarizes key in vitro ADME parameters for a selection of pyrazolo[3,4-d]pyrimidine derivatives, offering a comparative overview of their metabolic stability and permeability profiles.

Compound ID	Structure	Metabolic Stability (HLM, % remaining at 60 min)	Permeability (Papp, A → B, 10 ⁻⁶ cm/s)
Compound 1	Substituted pyrazolo[3,4- d]pyrimidine	85	15.2
Compound 5	Fluoro-substituted pyrazolo[3,4- d]pyrimidine	92	18.5
Compound 7	Chloro-substituted pyrazolo[3,4- d]pyrimidine	78	12.8
Compound 9	Morpholine- substituted pyrazolo[3,4- d]pyrimidine	65	9.5

Data is representative of compounds evaluated in a study on pyrazolo[3,4-d]pyrimidine derivatives as dual tyrosine kinase inhibitors.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are provided below. These protocols are standard in the pharmaceutical industry and provide a basis for the generation of reliable and reproducible data.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Methodology:

- Incubation: The test compound (typically at a final concentration of 1 μ M) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate

buffer (pH 7.4).

- **Cofactor Addition:** The metabolic reaction is initiated by the addition of NADPH (a necessary cofactor for CYP450 enzymes) at a final concentration of 1 mM.
- **Time Points:** Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
- **Reaction Quenching:** The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.
- **Analysis:** The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
- **Data Analysis:** The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) can then be determined from the rate of disappearance of the compound.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics of intestinal enterocytes.

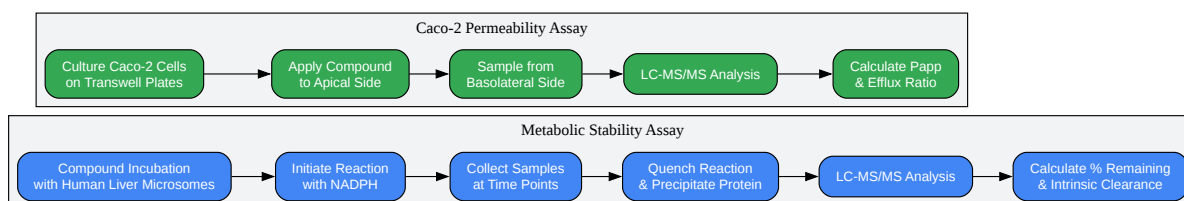
Methodology:

- **Cell Culture:** Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- **Compound Application:** The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).
- **Sampling:** At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side (representing the bloodstream).
- **Analysis:** The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

- **Data Analysis:** The apparent permeability coefficient (P_{app}) is calculated using the following equation: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the apical chamber.
- **Efflux Ratio:** To assess for active efflux, the experiment is also performed in the reverse direction (B to A). The efflux ratio ($P_{app}(B \rightarrow A) / P_{app}(A \rightarrow B)$) is calculated. An efflux ratio greater than 2 is indicative of active efflux.

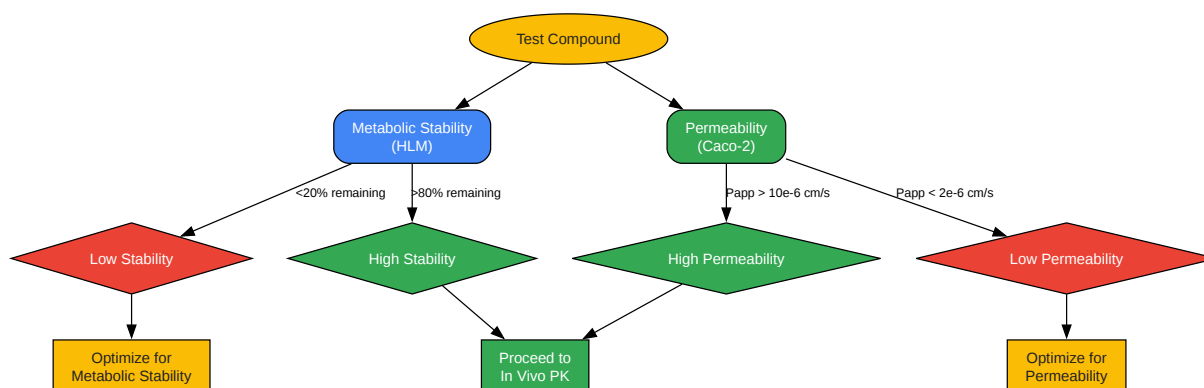
Visualizations

The following diagrams illustrate the experimental workflow for the in vitro ADME assays described above.



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Caption: Workflow for in vitro Metabolic Stability and Caco-2 Permeability Assays.



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Caption: Decision-making flowchart based on in vitro ADME outcomes.

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References

- 1. mdpi.com [mdpi.com]
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